THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)

Stability Solid-phase storage Procurement logistics

Thiazolo[5,4-b]pyridine-2(1H)-thione, 5-methoxy- (9CI) (CAS 108310-83-4) is a fused bicyclic heterocycle belonging to the thiazolo[5,4-b]pyridine family, characterized by a C7H6N2OS2 formula and a molecular weight of 198.27 g mol⁻¹. Its core structure combines a thiazole ring with a pyridine ring and features a thione functionality at position 2 along with a methoxy substituent at position 5.

Molecular Formula C7H6N2OS2
Molecular Weight 198.3 g/mol
CAS No. 108310-83-4
Cat. No. B008823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)
CAS108310-83-4
SynonymsThiazolo[5,4-b]pyridine-2(1H)-thione, 5-methoxy- (9CI)
Molecular FormulaC7H6N2OS2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)NC(=S)S2
InChIInChI=1S/C7H6N2OS2/c1-10-5-3-2-4-6(9-5)12-7(11)8-4/h2-3H,1H3,(H,8,11)
InChIKeyGOXBVWGXZQCEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[5,4-b]pyridine-2(1H)-thione, 5-methoxy- (9CI) – Procurement-Relevant Scaffold Baseline


Thiazolo[5,4-b]pyridine-2(1H)-thione, 5-methoxy- (9CI) (CAS 108310-83-4) is a fused bicyclic heterocycle belonging to the thiazolo[5,4-b]pyridine family, characterized by a C7H6N2OS2 formula and a molecular weight of 198.27 g mol⁻¹ . Its core structure combines a thiazole ring with a pyridine ring and features a thione functionality at position 2 along with a methoxy substituent at position 5. This substitution pattern imparts distinct electronic and steric properties that differentiate it from other positional isomers and heteroatom-substituted analogs, making it a non-interchangeable intermediate in the synthesis of kinase-targeted probes and bioactive-molecule libraries .

Scaffold class Thiazolo[5,4-b]pyridine-2(1H)-thione core
Key modification 5-methoxy substitution with distinct electronic/steric profile
Synthetic use Non-interchangeable intermediate for kinase-targeted probe libraries

Why 5-Methoxy-Thiazolo[5,4-b]pyridine-2-thione Cannot Be Replaced by Unsubstituted or Positional-Isomer Analogs


Gross scaffold similarity does not guarantee functional equivalence within the thiazolo[5,4-b]pyridine series. Small structural perturbations can cause drastic changes in target engagement. In PI3Kα inhibitors based on this scaffold, replacing the pyridyl unit with phenyl led to a substantial loss of inhibitory potency, underscoring how even seemingly minor modifications within the heterocyclic framework can drastically alter biological performance [1]. The methoxy group at position 5 is not a passive spectator; it modulates electron density on the fused ring, influences tautomeric preference of the thione, and dictates the regioselectivity of subsequent derivatization reactions. Therefore, substituting the 5‑methoxy derivative with the parent thiazolo[5,4‑b]pyridine-2(1H)-thione (CAS 57135‑09‑8) or the 6‑methoxy positional isomer (CAS 1822827‑07‑5) will yield a different electronic landscape, altered reactivity in cross-coupling or nucleophilic-aromatic-substitution steps, and ultimately a different biological-activity profile or synthetic outcome . The quantitative evidence below maps these structurereactivity divergences to measurable parameters that inform procurement decisions.

! Parent 2-thione (CAS 57135‑09‑8) lacks the 5-methoxy group, which may shift the electronic landscape and alter cross-coupling reactivity and stability compared to the 5‑methoxy derivative.
! 6‑Methoxy isomer (CAS 1822827‑07‑5) places the methoxy at a sterically distinct position that may clash with kinase gatekeeper residues, potentially causing a different structure–activity profile.
! 2‑Amine analog (CAS 13797‑77‑8) requires extra protection/diazotization steps before halogenation, which can increase synthetic step count and reduce overall yield compared to the direct thione route.

Quantitative Differentiation Evidence for 5-Methoxy-Thiazolo[5,4-b]pyridine-2-thione vs. Closest Analogs


Solid-Phase Stability and Storage Requirements: 5-Methoxy-2-thione vs. Parent 2-Thione

The thermal and oxidative stability of thiazolo[5,4-b]pyridine-2-thiones is sensitive to ring substitution. The parent thiazolo[5,4-b]pyridine-2(1H)-thione (CAS 57135-09-8) requires storage at 2–8 °C under an inert nitrogen atmosphere to prevent decomposition . The introduction of the 5-methoxy electron-donating group stabilizes the bicyclic π-system and reduces the susceptibility to oxidative dimerization, allowing the 5-methoxy analog to be stored under standard ambient conditions without special atmospheric precautions. This directly impacts procurement logistics: the 5-methoxy derivative can be shipped and stored without cold-chain dependency, reducing cost and preserving chemical integrity over extended inventory periods .

Solid-phase storage
Reported
Ambient storage, no inert gas required vs. parent that needs 2–8 °C and N₂
Eliminates cold-chain logistics; supports ambient procurement and extended inventory stability.
Supplier datasheet context; verify lot-specific stability under your storage conditions.
Stability Solid-phase storage Procurement logistics

Regiochemical Identity for Targeted Derivatization: 5-Methoxy vs. 6-Methoxy Isomer

In structure-activity relationship campaigns on thiazolo[5,4-b]pyridine-based kinase inhibitors, the position of the substituent on the pyridine ring critically dictates both the binding pose and the electronic compatibility with downstream transformations [1]. The 5-position in this scaffold projects toward the solvent-accessible region in many kinase binding pockets (e.g., PI3K, EGFR, c-KIT), making it a preferred site for installing solubilizing groups such as methoxy without disrupting key hinge-region interactions [2]. The 6-methoxy isomer (CAS 1822827-07-5) places the methoxy group at a sterically distinct position that can clash with the kinase gatekeeper residue or interfere with the essential hydrogen-bond network, leading to differential-activity profiles when the intermediates are advanced to final inhibitors. For procurement, specifying the 5-methoxy regioisomer ensures compatibility with established synthetic routes that exploit the electronic deactivation at C-5 for selective palladium-catalyzed cross-coupling at downstream positions.

Regiochemical impact
Class‑level
5‑OCH₃ projects toward solvent‑exposed region; 6‑OCH₃ may clash with kinase gatekeeper residue
Using the 5‑methoxy regioisomer avoids late-stage isomer separation and aligns with SAR logic for solvent‑exposed vectors.
Inferred from SAR trends in PI3K and c‑KIT series; no direct IC₅₀ comparison available for these intermediates.
Regioselectivity Cross-coupling Structure-activity relationship

Synthetic Intermediate Utility: 5-Methoxy-2-thione vs. 5-Methoxy-2-amine as Kinase-Inhibitor Precursor

Both 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione (CAS 108310-83-4) and 5-methoxythiazolo[5,4-b]pyridine-2-amine (CAS 13797-77-8) serve as intermediates en route to advanced kinase inhibitors, but their downstream synthetic utilities are orthogonal. The 2-thione can be directly converted to 2-halo (Cl, Br) derivatives via oxidative halogenation, enabling Suzuki, Buchwald-Hartwig, or Ullmann-type cross-coupling without requiring protection/deprotection sequences [1]. In contrast, the 2-amine requires diazotization-halogenation or protection prior to similar transformations, adding at least one synthetic step. Published syntheses of thiazolo[5,4-b]pyridine-based EGFR and PI3K inhibitors routinely employ 2-thione intermediates for this reason [2]. Procuring the 2-thione variant thus provides a more direct route to diversified libraries when the synthetic strategy hinges on late-stage C–N or C–C bond formation at the 2-position.

Synthetic step count
Class‑level
2‑thione → 2‑halo via oxidative halogenation (1 step) vs. 2‑amine → 2‑halo requiring diazotization (≥2 steps)
Reduces synthetic complexity and may improve overall yield when C‑2 diversification is planned.
General heterocyclic methodology context; verify compatibility with your specific cross‑coupling conditions.
Synthetic versatility Thione-amine interconversion Building-block procurement

Physicochemical Property Divergence: Calculated vs. Measured Parameters Across Analogs

Calculated physicochemical parameters provide a first-pass filter for distinguishing closely related analogs when experimental bioactivity data are not yet available. The 5-methoxy-2-thione derivative (C7H6N2OS2, MW 198.27) possesses 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, and a topological polar surface area (tPSA) distinct from both the parent 2-thione (C6H4N2S2, MW 168.24) and the 6-methoxy isomer (same formula, different connectivity) . The 5-methoxy group introduces an additional rotatable bond and increases the computed logP relative to the parent scaffold, which may influence membrane permeability and solubility in ways that are not predictable for the 6-methoxy regioisomer without experimental determination . In early-stage hit-to-lead campaigns, these property differences can redirect the prioritization of synthesis batches and procurement volumes.

Property divergence
Data to verify
HBA: 4 vs 2 (parent); rotatable bonds: 1 vs 0; exact mass +30 Da
Informs solvent selection, chromatographic purification, and early ADME predictions when advancing hits.
Calculated descriptors; no experimental logP/solubility available for verification.
Physicochemical properties Drug-likeness Calculated descriptors

Optimal Procurement-Driven Application Scenarios for 5-Methoxy-Thiazolo[5,4-b]pyridine-2-thione


Medicinal Chemistry Kinase Inhibitor Library Synthesis

Procure 5-methoxy-thiazolo[5,4-b]pyridine-2(1H)-thione as the entry point for constructing focused kinase-inhibitor libraries targeting PI3K, EGFR, or c-KIT [1]. The 5-methoxy group occupies the solvent-exposed vector, preserving hinge-region binding while the 2-thione enables direct conversion to 2-halo derivatives for diversification via cross-coupling. This strategy has been successfully employed in published PI3K and c-KIT inhibitor optimization campaigns [1].

Agrochemical Lead Discovery Programs

Use the 5-methoxy-2-thione scaffold as a core intermediate in the synthesis of asymmetric ureas or sulfonamides for herbicidal and fungicidal screening . Thiazolo[5,4-b]pyridine derivatives containing urea functionalities have demonstrated moderate herbicidal, fungicidal, and plant growth regulatory activities, and the 5-methoxy substitution may further modulate these agrochemical properties .

Academic Structure–Activity Relationship Studies on Heterocyclic Substitution

Include the 5-methoxy-2-thione in comparative SAR matrices alongside the parent 2-thione (CAS 57135-09-8) and the 6-methoxy isomer (CAS 1822827-07-5) to deconvolute the contribution of the methoxy position to physicochemical properties and biological activity. The calculated property differences (HBA, rotatable bonds) and storage-stability divergence provide measurable parameters for selecting procurement lots that minimize experimental variability [1].

Methodology Development for Heterocyclic C–H Activation

Leverage the unique electronic character imparted by the 5-methoxy-2-thione combination to explore regioselective C–H functionalization reactions. The electron-donating methoxy group activates specific positions on the pyridine ring, while the thione serves as a directing group for transition-metal-catalyzed transformations . This compound is well-suited for methodology studies aiming to expand the toolbox for late-stage diversification of fused bicyclic heterocycles [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (PI3K, EGFR, c‑KIT)
Thione group enables direct oxidative halogenation for diversification without protection
Pd‑catalyzed cross‑coupling compatibility at C‑2; hinge‑region vector alignment
Agrochemical lead discovery (urea/sulfonamide derivatives)
Core scaffold for constructing asymmetric ureas and sulfonamides with potential activity
Herbicidal and fungicidal screening endpoints; structure–activity profiling
Academic SAR on heterocyclic substitution
Positional isomer comparison (5‑OCH₃ vs. 6‑OCH₃ vs. parent) for property deconvolution
Physicochemical divergence and stability differences as measurable procurement parameters
C–H activation methodology development
Methoxy-directed regioselectivity and thione directing‑group capability
Late‑stage diversification of fused bicyclic heterocycles via transition‑metal catalysis
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